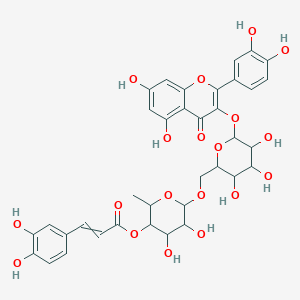

Quercetin 3-Caffeylrobinobioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H36O19 |

|---|---|

Molecular Weight |

772.7 g/mol |

IUPAC Name |

[6-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3 |

InChI Key |

DLYWVZSZZMLYSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Quercetin 3-Caffeylrobinobioside: A Technical Overview of its Botanical Origins and General Isolation Principles

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current understanding of Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid glycoside. While a comprehensive in-depth analysis of its discovery and isolation is hampered by the limited availability of specific primary literature, this document consolidates the known information regarding its principal plant source and outlines the general experimental methodologies typically employed for the isolation and characterization of such compounds.

Discovery and Botanical Source

Quercetin 3-Caffeylrobinobioside has been identified as a natural product isolated from the herbs of Callicarpa bodinieri Levl.[1][2] This deciduous shrub, commonly known as Bodinier's beautyberry, is native to West and Central China.[3][4] The genus Callicarpa, belonging to the Lamiaceae family, is recognized for producing a variety of secondary metabolites, including flavonoids, diterpenoids, and triterpenoids.[5] While phytochemical investigations of Callicarpa species have led to the isolation of numerous flavonoids, specific details regarding the initial discovery and a comprehensive phytochemical profile focusing on this compound are not extensively documented in readily accessible scientific literature.

Table 1: General Profile of this compound

| Parameter | Description |

| Compound Name | This compound |

| CAS Number | 957110-26-8 |

| Plant Source | Callicarpa bodinieri Levl. |

| Compound Type | Flavonoid Glycoside (Acylated) |

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the specific isolation and quantification of this compound are not available in the reviewed literature. However, a general workflow for the isolation of flavonoid glycosides from plant material can be proposed. This serves as a foundational methodology that would be adapted and optimized for this specific compound.

General Extraction and Isolation Workflow

The isolation of a specific flavonoid glycoside like this compound from Callicarpa bodinieri would typically involve a multi-step process. The following diagram illustrates a logical experimental workflow.

Caption: Generalized workflow for the isolation and identification of flavonoid glycosides.

Methodological Details

-

Extraction: Dried and powdered plant material (likely leaves and stems) would be subjected to extraction with a polar solvent such as methanol or ethanol.

-

Fractionation: The resulting crude extract would undergo liquid-liquid partitioning to separate compounds based on polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

-

Chromatographic Purification: The enriched fraction would then be subjected to a series of chromatographic techniques. This could include column chromatography over silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound would be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).

-

Quantification: A validated HPLC method, likely with UV-Vis or Diode Array Detection (DAD), would be developed for the quantitative analysis of this compound in the plant extract.

Table 2: Illustrative Quantitative Analysis Parameters (Hypothetical)

| Parameter | Typical Conditions |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with formic or acetic acid) |

| Detection | UV-Vis or Diode Array Detector (DAD) at a wavelength specific to the compound's chromophore |

| Quantification | External standard method using a purified reference standard of this compound |

Biological Activity and Signaling Pathways: A Look at a Related Compound

While specific signaling pathway studies for this compound are not available, research on the structurally similar compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside , has shown its involvement in promoting melanogenesis. This activity is mediated through the upregulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt/GSK3β/β-catenin signaling pathways. It is plausible that this compound could exhibit similar biological activities due to its structural similarity, although this would require empirical validation.

The diagram below illustrates the signaling cascade initiated by the related quercetin derivative.

Caption: Signaling pathway of a related quercetin derivative in melanogenesis.

Conclusion and Future Directions

This compound remains a compound of interest due to its presence in a medicinally relevant plant genus. However, a significant gap exists in the scientific literature regarding its specific discovery, isolation, and biological functions. Future research should focus on the original isolation and complete structural elucidation of this compound from Callicarpa bodinieri. The development and validation of quantitative analytical methods are also crucial for standardization and further pharmacological studies. Investigating its biological activities, including potential signaling pathway modulation, will be essential to understanding its therapeutic potential.

References

- 1. Lyoniside | CAS:34425-25-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. maxapress.com [maxapress.com]

- 3. Callicarpa bodinieri (Bodinier Beautyberry, Profusion Beautyberry) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 4. Callicarpa bodinieri var. giraldii 'Profusion' - Plant Finder [missouribotanicalgarden.org]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Biological Activity of Quercetin 3-Caffeylrobinobioside

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available scientific information regarding the biological activity of the flavonoid glycoside, Quercetin 3-Caffeylrobinobioside. It is important to note that experimental data on this specific compound is limited in the public domain. The majority of the information presented herein is derived from computational modeling studies.

Overview of Biological Activity

This compound has been investigated for its potential enzyme inhibitory activity through computational methods. Specifically, its interaction with tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been explored. Molecular docking and dynamics simulations suggest a potential, albeit weak, inhibitory role.

A study involving extracts from Cleome ornithopodioides identified this compound as a constituent.[1][2] Computational analysis of its interaction with tyrosinase indicated the formation of hydrogen bonds with several amino acid residues within the enzyme's active site.[1] However, the simulation also suggested that the complex formed between tyrosinase and this compound may have lower stability compared to other ligand-enzyme complexes, indicating a potentially limited inhibitory potential.[1][2]

Quantitative Data and Molecular Interactions

No experimental quantitative data, such as IC50 values for enzyme inhibition, is currently available in the reviewed literature for this compound. The table below summarizes the predicted molecular interactions from a computational docking study.[1]

| Target Enzyme | Ligand | Predicted Interacting Residues (via Hydrogen Bonds) | Computational Method |

| Tyrosinase | This compound | SER184, ASP199, GLN359, SER360, GLN376 | Molecular Docking |

Experimental and Computational Protocols

Detailed experimental protocols for the biological evaluation of isolated this compound are not available in the cited literature. The information on its potential bioactivity is derived from the following computational workflow.

The general workflow for the computational analysis of the interaction between this compound and target enzymes, as inferred from the available research, is as follows:

Predicted Signaling Pathway Interactions

There is currently no information available regarding the interaction of this compound with any specific signaling pathways. The research to date has focused on its potential direct interaction with enzymes.

Visualization of Predicted Molecular Interactions

The following diagram illustrates the predicted binding of this compound within the active site of the tyrosinase enzyme, highlighting the key amino acid residues involved in hydrogen bonding as identified through molecular docking studies.[1]

Conclusion and Future Directions

The current body of scientific literature suggests that this compound may have a weak inhibitory effect on the enzyme tyrosinase, based on computational predictions. However, there is a clear lack of experimental validation of this or any other biological activity.

For drug development professionals and researchers, this compound represents an area where further investigation is warranted. Future research should focus on:

-

Isolation and purification of this compound to enable experimental studies.

-

In vitro enzymatic assays to quantitatively determine its inhibitory activity against tyrosinase and a broader panel of enzymes.

-

Cell-based assays to investigate its antioxidant, anti-inflammatory, or other potential biological effects.

-

Investigation of its influence on relevant signaling pathways.

This foundational work is necessary to ascertain the true therapeutic potential of this specific flavonoid glycoside.

References

The Bioavailability and Metabolism of Quercetin Glycosides: A Technical Overview

Introduction

Quercetin (B1663063), a prominent dietary flavonoid found in a variety of fruits and vegetables, is recognized for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3] In nature, quercetin predominantly exists as glycosides, with a sugar moiety attached to the quercetin aglycone.[2][4] The nature of this sugar conjugate significantly influences the bioavailability and metabolic pathway of quercetin. This technical guide synthesizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of quercetin and its common glycosides, providing detailed experimental protocols and quantitative data from key studies.

Bioavailability of Quercetin and its Glycosides

The bioavailability of quercetin is notably low and exhibits significant inter-individual variation.[2][4] This is primarily due to its low aqueous solubility and extensive first-pass metabolism in the small intestine and liver.[5][6] However, the type of glycosidic linkage plays a crucial role in its absorption.

Quercetin glycosides, such as quercetin-3-O-glucoside and quercetin-4'-O-glucoside, are generally more bioavailable than the quercetin aglycone.[7][8] This is attributed to their ability to be transported across the intestinal brush border by sodium-dependent glucose co-transporter 1 (SGLT1).[6] Once inside the enterocytes, these glucosides can be hydrolyzed by cytosolic β-glucosidases to release quercetin aglycone, which then undergoes metabolism. In contrast, quercetin rutinoside (rutin), which has a bulkier disaccharide moiety, exhibits poorer absorption.[9][10]

Table 1: Pharmacokinetic Parameters of Quercetin and its Glucuronide in Rats

| Compound Administered (50 mg/kg, oral) | Analyte Measured | Cmax (µg/mL) | Tmax (min) | AUC0-t (mg/L*min) |

| Quercetin-3-O-β-D-glucuronide (QG) | QG | 2.04 ± 0.85 | 222.0 ± 119.2 | 962.7 ± 602.3 |

| Quercetin (Qr) | Qr | - | 54.0 ± 25.1 | 2590.5 ± 987.9 |

| Isoquercitrin (IQ) | Qr | - | - | 2212.7 ± 914.1 |

| QG | Qr | - | - | 3505.7 ± 1565.0 |

Data extracted from a pharmacokinetic comparison study in rats.[11]

Table 2: Pharmacokinetic Parameters of Quercetin from Different Food Sources in Humans

| Food Source | Relative Bioavailability (Onion as reference) | Tmax (h) | Elimination Half-life (h) |

| Onions (Quercetin glucosides) | 100% | < 0.7 | 28 |

| Apples (Mixed quercetin glycosides) | 30% | 2.5 | 23 |

| Pure Quercetin-3-rutinoside | 30% | 9 | - |

Data from a study comparing quercetin absorption from various foods.[9]

Metabolism of Quercetin

Upon absorption, quercetin undergoes extensive metabolism, primarily in the small intestine and the liver.[1][5] The metabolic transformations include glucuronidation, sulfation, and methylation.

The primary metabolites found in plasma are glucuronidated and sulfated conjugates of quercetin and its methylated derivative, isorhamnetin.[12][13] These conjugation reactions increase the water solubility of quercetin, facilitating its circulation and subsequent excretion. The kidneys also play a role in the metabolism and excretion of quercetin metabolites.[1]

Figure 1. General workflow of quercetin glycoside metabolism.

The primary circulating metabolites of quercetin include quercetin-3'-sulfate and quercetin-3-O-glucuronide.[14] Isorhamnetin (3'-O-methylquercetin) and its conjugated derivatives are also significant metabolites found in plasma.[12][13]

Figure 2. Key metabolic transformations of quercetin.

Experimental Protocols

The study of quercetin bioavailability and metabolism employs a range of analytical techniques. Below are summarized methodologies from representative studies.

In Vivo Pharmacokinetic Studies in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used.[11] Animals are fasted overnight with free access to water before oral administration of quercetin compounds.

-

Dosing: Quercetin, isoquercitrin, or quercetin-3-O-β-D-glucuronide are administered orally via gavage at a dose of 50 mg/kg.[11]

-

Sample Collection: Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) into heparinized tubes.[11] Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples are deproteinized, typically with methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., puerarin) is added before centrifugation to precipitate proteins. The supernatant is then collected for analysis.[11]

-

Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for the sensitive and specific quantification of quercetin and its metabolites in plasma.[11]

-

Chromatography: A C18 reversed-phase column is commonly used with a gradient elution of mobile phases such as acetonitrile and water containing a small percentage of formic acid to improve peak shape and ionization.

-

Mass Spectrometry: Detection is performed using an MS detector, often in negative ion mode with selected ion monitoring (SIM) for enhanced selectivity.[11]

-

Human Bioavailability Studies

-

Study Design: Crossover study designs are often employed where healthy volunteers consume different quercetin-containing foods or supplements with a washout period in between.[9]

-

Dietary Control: Subjects follow a low-flavonoid diet for a period before and during the study to minimize background levels of quercetin.[9]

-

Dosing: A single, large dose of a quercetin source (e.g., fried onions, apples, or pure quercetin glycosides) is consumed.[9]

-

Sample Collection: Venous blood samples are collected at multiple time points over 36-48 hours. Urine is also collected over a 24-hour period.[9]

-

Sample Preparation: Plasma samples are treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone for total quercetin measurement.

-

Analytical Method: HPLC with fluorescence detection or LC-MS/MS is used for quantification.[5] For fluorescence detection, a post-column derivatization with aluminum chloride can be used to form a fluorescent complex with quercetin, significantly enhancing detection sensitivity.

Figure 3. Workflow for a human bioavailability study of quercetin.

Conclusion

The bioavailability and metabolism of quercetin are complex processes significantly influenced by its glycosidic form. While specific data for Quercetin 3-Caffeylrobinobioside is lacking, the extensive research on other quercetin glycosides provides a robust framework for understanding its likely metabolic fate. Future research should focus on elucidating the specific pharmacokinetic profile of this compound to fully understand its potential biological activities. The experimental protocols outlined in this guide provide a solid foundation for designing such studies.

References

- 1. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability [mdpi.com]

- 3. In vitro and in vivo evidence that quercetin protects against diabetes and its complications: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of Quercetin [foodandnutritionjournal.org]

- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improving quercetin bioavailability: A systematic review and meta-analysis of human intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]

- 12. Influence of the metabolic profile on the in vivo antioxidant activity of quercetin under a low dosage oral regimen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC | MDPI [mdpi.com]

The Enigmatic Role of Quercetin 3-Caffeylrobinobioside in Plant Defense: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Quercetin (B1663063) 3-Caffeylrobinobioside, a complex flavonoid glycoside, is a specialized metabolite found in plants, notably within the Callicarpa genus. While direct research into its specific role in plant defense mechanisms is currently limited in publicly accessible scientific literature, its structural components—quercetin, a caffeoyl group, and a robinobioside sugar moiety—suggest a multifaceted function in protecting plants against a variety of biotic and abiotic stresses. This technical guide synthesizes the known defensive roles of its constituent parts and related flavonoid compounds to infer the potential mechanisms of action for Quercetin 3-Caffeylrobinobioside. The guide covers its likely biosynthesis, probable modes of action against pathogens and herbivores, and its potential involvement in plant signaling pathways, supported by data on related molecules.

Introduction to Flavonoids in Plant Defense

Flavonoids are a diverse class of polyphenolic secondary metabolites that play crucial roles in various aspects of plant life, including pigmentation, UV protection, and, significantly, in defense against pathogens and herbivores.[1][2][3][4] These compounds can act as direct antimicrobial and insecticidal agents, as signaling molecules to trigger defense responses, and as antioxidants to mitigate oxidative stress caused by environmental pressures.[3][5] Quercetin and its glycosides are among the most studied flavonoids, known for their potent biological activities.[1][2][4]

This compound: A Structural Perspective

This compound is a glycoside of the flavonol quercetin. The core structure is quercetin, which is known for its strong antioxidant and antimicrobial properties.[1][2] This core is modified by the attachment of a robinobioside sugar unit at the 3-hydroxyl position, which is further acylated with a caffeoyl group. The glycosylation and acylation can significantly alter the solubility, stability, and biological activity of the parent flavonoid.

Biosynthesis of Quercetin Glycosides

The biosynthesis of quercetin and its derivatives originates from the phenylpropanoid pathway. While the specific enzymatic steps for the addition of the caffeylrobinobioside moiety are not detailed in the literature, the general pathway for quercetin glycoside formation is well-established.

Caption: General biosynthetic pathway of quercetin glycosides.

Inferred Role in Plant Defense Mechanisms

Due to the lack of direct studies on this compound, its role in plant defense is inferred from the known activities of quercetin, its glycosides, and extracts from Callicarpa species.

Antimicrobial Activity

Quercetin and its derivatives are known to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[1][2] The proposed mechanisms of action include disruption of the cell membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism. Extracts from Callicarpa species, which contain a variety of flavonoids and other secondary metabolites, have demonstrated notable antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Quercetin and Related Compounds

| Compound/Extract | Target Organism | Activity | Reference |

| Quercetin | Staphylococcus aureus | MIC: 125-500 µg/mL | [4] |

| Quercetin | Pseudomonas aeruginosa | MIC: 20 µg/mL | [2] |

| Quercetin | Candida albicans | Antifungal activity | [2] |

| Callicarpa americana extract | Escherichia coli | Zone of inhibition | [6][7] |

| Callicarpa americana extract | Bacillus subtilis | Zone of inhibition | [6][7] |

Insecticidal and Anti-herbivore Activity

Flavonoids, including quercetin, can act as feeding deterrents, growth inhibitors, and toxins to a wide range of insect herbivores.[3] The presence of complex glycosides can alter the palatability and toxicity of the plant tissues. Studies on Callicarpa species have also indicated insecticidal and larvicidal activities, likely attributable to their rich phytochemical composition, including various terpenoids and flavonoids.[3]

Table 2: Insecticidal Activity of Quercetin and Related Compounds

| Compound/Extract | Target Organism | Effect | Reference |

| Quercetin | Spodoptera frugiperda | Antifeedant | [8] |

| Quercetin | Helicoverpa armigera | Growth inhibition | [9] |

| Callicarpa essential oils | Aedes aegypti larvae | Larvicidal | [3] |

Potential Role in Plant Signaling

Quercetin has been shown to modulate plant defense signaling pathways, particularly the salicylic (B10762653) acid (SA) pathway, which is crucial for resistance against biotrophic and hemibiotrophic pathogens. It can induce the expression of pathogenesis-related (PR) genes, key markers of systemic acquired resistance (SAR).

Caption: Inferred signaling pathway involving quercetin in plant defense.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies used for the extraction, isolation, and bioactivity testing of related flavonoids.

Extraction and Isolation of Flavonoid Glycosides

A general workflow for the isolation of flavonoid glycosides from plant material is outlined below.

Caption: General workflow for flavonoid glycoside isolation.

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The isolated compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Insect Antifeedant Assay (Leaf Disc No-Choice Test)

-

Preparation of Leaf Discs: Uniform discs are cut from the leaves of a suitable host plant.

-

Treatment: Leaf discs are treated with different concentrations of the isolated compound dissolved in a suitable solvent. Control discs are treated with the solvent alone.

-

Insect Introduction: A single insect larva is placed in a petri dish containing a treated or control leaf disc.

-

Incubation: The petri dishes are kept in a controlled environment.

-

Measurement of Consumption: The area of the leaf disc consumed by the larva is measured after a specific period. The antifeedant activity is calculated based on the difference in consumption between treated and control discs.

Conclusion and Future Directions

While the precise role of this compound in plant defense remains to be elucidated through direct experimental evidence, its chemical structure strongly suggests it is an active participant in the plant's defensive arsenal. As a complex quercetin glycoside, it likely possesses potent antioxidant, antimicrobial, and insecticidal properties. Future research should focus on the isolation of this compound in sufficient quantities for comprehensive bioactivity screening. Furthermore, studies on its induction in response to pathogen or herbivore attack, and its specific interactions with cellular targets and signaling pathways, will be crucial to fully understand its function in plant defense. Such knowledge could have significant implications for the development of novel, plant-derived biopesticides and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. maxapress.com [maxapress.com]

- 3. Callicarpa Species from Central Vietnam: Essential Oil Compositions and Mosquito Larvicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbp.com [ijpbp.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. plantsjournal.com [plantsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Quercetin 3-Caffeylrobinobioside: A Technical Guide on Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quercetin (B1663063) 3-Caffeylrobinobioside is a flavonoid glycoside, a class of compounds known for a wide range of biological activities. Direct research on the therapeutic effects of Quercetin 3-Caffeylrobinobioside is currently limited. However, analysis of its structural components—quercetin, a caffeoyl group, and a robinobiose moiety—and data from closely related compounds suggest significant potential in several therapeutic areas. This technical guide synthesizes the available information on this compound and its structural analogs to provide a comprehensive overview of its potential pharmacological applications. The primary areas of interest based on related compounds include anticancer and skin pigmentation regulation activities. This document provides an in-depth look at the existing data, experimental methodologies, and relevant signaling pathways to guide future research and development efforts.

Core Compound: this compound

Very limited direct biological data is available for this compound. Its therapeutic potential is largely inferred from studies on its constituent parts and closely related molecules.

Anticancer Potential: Insights from Quercetin 3-O-robinobioside

The precursor molecule, Quercetin 3-O-robinobioside, which lacks the caffeoyl group, has been shown to possess anti-leukemic properties. This suggests that this compound may exhibit similar or enhanced cytotoxic activity against cancer cells.

A key study identified Quercetin 3-O-robinobioside as having in-vitro inhibitory activity against the human leukemia K562 cell line[1][2][3]. While the addition of a caffeoyl group can modulate biological activity, the foundational anti-leukemic potential of the quercetin robinobioside structure is a critical starting point for investigation.

| Compound | Cell Line | Activity | Reference |

| Quercetin 3-O-robinobioside | K562 (Human Leukemia) | Inhibitory Activity | [1][2][3] |

Experimental Protocol: In-Vitro Anti-Leukemia Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a compound like this compound on K562 leukemia cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on K562 cells.

Materials:

-

K562 human myelogenous leukemia cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain K562 cells in RPMI-1640 medium in a humidified incubator.

-

Cell Seeding: Seed K562 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Therapeutic Potential of a Structurally Related Compound: Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside

A study on the closely related compound, Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside, provides significant insights into the potential therapeutic effects of this compound, particularly in the area of dermatology. This compound has been shown to promote melanogenesis[4][5].

Pro-melanogenic Effects

Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside (referred to as CC7 in the study) was found to increase melanin (B1238610) content and intracellular tyrosinase activity in B16 melanoma cells without exhibiting cytotoxicity at effective concentrations[4][5]. This suggests its potential as a therapeutic agent for hypopigmentation disorders.

| Concentration (µM) | Melanin Content (% of Control) | Intracellular Tyrosinase Activity (% of Control) |

| 1 | ~110% | ~105% |

| 10 | ~120% | ~115% |

| 50 | >140% | >130% |

| Data are approximate values derived from graphical representations in the cited literature[5]. |

Experimental Protocol: Melanogenesis Assay

Objective: To evaluate the effect of a test compound on melanin production and tyrosinase activity in B16 melanoma cells.

Materials:

-

B16 melanoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound

-

L-DOPA

-

NaOH

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

BCA protein assay kit

Procedure for Melanin Content Measurement:

-

Culture B16 cells and treat with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Harvest the cells and wash with PBS.

-

Lyse the cells and dissolve the melanin pellet in 1N NaOH at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of the cell lysate.

Procedure for Intracellular Tyrosinase Activity Assay:

-

Culture and treat B16 cells as described above.

-

Harvest and lyse the cells in a phosphate (B84403) buffer containing Triton X-100.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with L-DOPA at 37°C.

-

Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the total protein concentration.

Signaling Pathways in Melanogenesis

The pro-melanogenic effect of Quercetin 3-O-(6″-O-E-caffeoyl)-β-D-glucopyranoside was found to be mediated through the upregulation of the MAPKs (p38 and JNK) and Akt/GSK3β/β-catenin signaling pathways[4][5]. Activation of these pathways leads to an increase in the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase (TYR) and tyrosinase-related proteins (TRP-1, TRP-2).

References

- 1. Quercetin 3-O-robinobioside | CAS:52525-35-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Quercetin 3-O-robinobioside | TargetMol [targetmol.com]

- 3. Quercetin 3-O-robinobioside | CAS:52525-35-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Quercetin 3-Caffeylrobinobioside and its Derivatives: A Technical Guide to Their Role in Traditional Medicine and Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin (B1663063) and its glycosidic derivatives are paramount in traditional medicine and represent a frontier in modern pharmacology. This technical guide delves into the core pharmacological activities, underlying molecular mechanisms, and experimental methodologies associated with these potent flavonoids. While specific data on Quercetin 3-Caffeylrobinobioside is emerging, this document extrapolates from the extensive research on its parent aglycone, quercetin, and related derivatives to provide a comprehensive resource for researchers. This guide offers a compilation of quantitative biological data, detailed experimental protocols for isolation and analysis, and visual representations of key signaling pathways to facilitate further research and drug development.

Introduction

Quercetin, a pentahydroxyflavone, is a ubiquitous flavonoid found in a wide array of fruits, vegetables, and medicinal plants.[1] In its natural state, quercetin predominantly exists as glycosides, where it is bound to various sugar moieties.[2][3] One such derivative is this compound, which has been identified in plants like Callicarpa bodinieri.[4][5]

Traditional medicine systems have long utilized quercetin-rich botanicals for their therapeutic properties, including anti-inflammatory, antioxidant, and immune-modulatory effects.[1] Modern scientific inquiry has substantiated these traditional uses, revealing the potent biological activities of quercetin and its derivatives at the molecular level. These compounds are known to modulate key signaling pathways implicated in a variety of pathologies, including cancer, cardiovascular diseases, and inflammatory disorders.[6]

Despite the vast therapeutic potential, the clinical application of quercetin is often hampered by its low bioavailability.[2] This has spurred research into its various glycosidic forms and other derivatives, which may offer improved pharmacokinetic profiles. This guide aims to provide a detailed technical overview of the methodologies and existing knowledge surrounding quercetin and its derivatives to support ongoing and future research in this promising field.

Quantitative Biological Data

The following tables summarize the in vitro efficacy of quercetin and its derivatives across various biological assays. This data provides a comparative basis for understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Table 1: Antioxidant Activity of Quercetin and its Derivatives

| Compound | Assay | IC50 Value | Reference |

| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL | [7] |

| Quercetin | H2O2 Scavenging | 36.22 µg/mL | [7] |

| Quercetin | DPPH Radical Scavenging | 19.3 µM | [8] |

| Quercetin Derivative 2a | DPPH Radical Scavenging | IC50 < 0.01 µM | [8] |

| Quercetin Derivative 2b | DPPH Radical Scavenging | IC50 < 0.01 µM | [8] |

| Quercetin-3-O-glucuronide | DPPH Radical Scavenging | > BHT | [9] |

| Quercetin | Lipid Peroxidation Inhibition | < BHT | [9] |

Table 2: Anti-inflammatory Activity of Quercetin and its Derivatives

| Compound | Assay | IC50 Value | Reference |

| Quercetin | COX-1 Inhibition | > Aspirin | [9] |

| Tamarixetin | COX-1 Inhibition | > Aspirin | [9] |

| Isorhamnetin | COX-1 Inhibition | > Aspirin | [9] |

| Quercetin-3-O-glucuronide | COX-1 Inhibition | > Aspirin | [9] |

Table 3: Anticancer Activity of Quercetin and its Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Quercetin | MCF-7 (Breast Cancer) | Cell Viability | 73 µM (48h) | [10] |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 (Breast Cancer) | Cell Viability | 37 µM (48h) | [10] |

| Quercetin | MDA-MB-231 (Breast Cancer) | Cell Viability | 85 µM (48h) | [10] |

| Quercetin Derivative 2q | MCF-7 (Breast Cancer) | Cytotoxicity | 39.7 ± 0.7 µM | [11] |

| Quercetin Derivative 4q | MCF-7 (Breast Cancer) | Cytotoxicity | 36.65 ± 0.25 µM | [11] |

| Quercetin Derivative 8q | MCF-7 (Breast Cancer) | Cytotoxicity | 35.49 ± 0.21 µM | [11] |

| Quercetin Derivative 9q | MCF-7 (Breast Cancer) | Cytotoxicity | 36.99 ± 0.45 µM | [11] |

| Quercetin-based polymer | HeLa (Cervical Cancer) | Cell Viability | Induces 90% cell death after 24h | [12] |

| Free Quercetin | HeLa (Cervical Cancer) | Cell Viability | Induces 40% cell death after 72h | [12] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of quercetin and its derivatives.

Extraction and Isolation of Quercetin Derivatives from Plant Material

This protocol outlines a general procedure for the extraction and purification of quercetin glycosides from plant sources.[13][14][15][16][17]

1. Sample Preparation:

-

Air-dry or freeze-dry the plant material to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Store the powdered material in an airtight, light-protected container at -20°C.

2. Extraction:

-

Solvent Selection: A mixture of methanol (B129727) or ethanol (B145695) with water is commonly used. For example, 80% methanol in water.[13]

-

Extraction Technique: Ultrasound-assisted extraction (UAE) or Soxhlet extraction can be employed.[13][16]

-

UAE Protocol:

-

Mix the powdered plant material with the extraction solvent (e.g., 1:20 w/v).

-

Sonicate in an ultrasonic bath at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30-60 minutes).

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet for exhaustive extraction.

-

Combine the supernatants.

-

-

3. Purification:

-

Solvent Partitioning:

-

Concentrate the crude extract using a rotary evaporator.

-

Resuspend the extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Quercetin glycosides are typically enriched in the ethyl acetate and n-butanol fractions.[18]

-

-

Column Chromatography:

-

Pack a silica (B1680970) gel column and equilibrate with a non-polar solvent (e.g., n-hexane).

-

Load the concentrated ethyl acetate or butanol fraction onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[14]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a standard method for the separation and quantification of quercetin and its derivatives.[18][19][20][21][22]

1. Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1-1% acetic acid or formic acid (B).[18][19]

-

Example Gradient: 0-25 min, 10-35% A; 25-30 min, 35-40% A; 30-35 min, 40-100% A.[18]

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

-

Prepare a stock solution of quercetin standard in methanol.

-

Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Dissolve the extracted and purified samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[23][24][25][26][27]

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., quercetin derivative) in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

4. Solubilization of Formazan:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the purple formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for MAPK Signaling Pathway

This protocol is for detecting changes in protein expression and phosphorylation in a signaling pathway, such as the MAPK pathway, upon treatment with a quercetin derivative.[28][29][30]

1. Cell Lysis and Protein Quantification:

-

Treat cells with the quercetin derivative for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK, phospho-p38, total p38) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

4. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Mechanisms of Action

Quercetin and its derivatives exert their biological effects by modulating a multitude of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Quercetin has been shown to modulate this pathway in various cell types. For instance, in some cancer cells, quercetin can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, leading to cell cycle arrest and apoptosis.[30]

Caption: Quercetin's inhibition of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Quercetin has been demonstrated to inhibit the PI3K/Akt pathway, thereby promoting apoptosis in cancer cells.

Caption: Quercetin's inhibitory action on the PI3K/Akt signaling pathway.

Experimental Workflow for Evaluating Bioactivity

The following diagram illustrates a typical workflow for the investigation of the biological activity of a novel quercetin derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Quercetin - Wikipedia [en.wikipedia.org]

- 3. Quercetin glycoside: Significance and symbolism [wisdomlib.org]

- 4. This compound | CAS 957110-26-8 | ScreenLib [screenlib.com]

- 5. This compound | CAS:957110-26-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. Potential Role of Quercetin Glycosides as Anti-Atherosclerotic Food-Derived Factors for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nehu.ac.in [nehu.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. onions-usa.org [onions-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. imrpress.com [imrpress.com]

- 17. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. phcogj.com [phcogj.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. protocols.io [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development and Validation of a HPLC-UV Method for the Quantification of Quercetin 3-Caffeylrobinobioside

Abstract

This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Quercetin 3-Caffeylrobinobioside, a key flavonoid with significant biological potential. The developed isocratic method provides excellent sensitivity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries.

Introduction

This compound is a flavonoid glycoside that has garnered interest for its potential antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in various matrices, including plant extracts and finished products, is crucial for ensuring product quality and conducting pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity. This application note details a validated HPLC-UV method specifically developed for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 350 nm |

| Run Time | 15 minutes |

Standard and Sample Preparation

A stock solution of this compound (1000 µg/mL) was prepared in methanol (B129727). Calibration standards were prepared by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

For sample preparation, 1 gram of the powdered plant material was extracted with 20 mL of methanol using ultrasonication for 30 minutes. The extract was then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Results and Discussion

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The calibration curve for this compound showed excellent linearity over the concentration range of 1-100 µg/mL. The coefficient of determination (R²) was found to be greater than 0.999.

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL). The relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 2%, indicating good reproducibility.

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels. The recovery was calculated, and the results are summarized in Table 2.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.25 µg/mL, and the LOQ was 0.75 µg/mL.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999 |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| LOD (µg/mL) | 0.25 |

| LOQ (µg/mL) | 0.75 |

Sample Analysis

The validated method was successfully applied to the quantification of this compound in a plant extract. The chromatogram showed a well-resolved peak for the target analyte with a retention time of approximately 8.5 minutes.

Conclusion

The developed and validated HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound. This method can be effectively used for the routine analysis and quality control of raw materials and finished products containing this flavonoid.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.

-

Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by diluting with the mobile phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 35:65, v/v).

Protocol 2: Sample Preparation (Plant Material)

-

Extraction: Weigh 1.0 g of the finely powdered plant material into a 50 mL conical flask. Add 20 mL of methanol.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Filtration: Allow the extract to cool and then filter it through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC-UV Analysis

-

System Setup: Set up the HPLC system according to the conditions specified in Table 1.

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared standard solutions and sample solutions into the HPLC system.

-

Data Acquisition: Record the chromatograms and integrate the peak area for this compound.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Application Notes and Protocols for the Quantification of Quercetin 3-Caffeylrobinobioside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 3-caffeylrobinobioside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. As a derivative of quercetin, it is anticipated to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Accurate quantification of this specific glycoside in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

These application notes provide detailed protocols for the quantification of Quercetin 3-caffeylrobinobioside in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of this compound in complex plant matrices requires robust and sensitive analytical methods. HPLC-UV is a widely accessible and reliable technique for quantification, while LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for detecting low concentrations and for complex extracts.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a standard method for the analysis of flavonoids. The selection of an appropriate stationary phase (typically C18) and a mobile phase gradient allows for the separation of this compound from other related compounds in the plant extract. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, minimizing interferences from the sample matrix and allowing for accurate quantification at very low levels.

Data Presentation

Accurate and clear presentation of quantitative data is essential for the interpretation and comparison of results. The following table is a representative example of how to summarize the quantitative data for this compound from different plant extracts.

Disclaimer: The following data is a representative example and is not derived from specific experimental results for this compound, for which published quantitative data is scarce. This table serves as a template for presenting experimental findings.

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content (mg/g of dry extract) ± SD |

| Callicarpa bodinieri | Leaves | 80% Methanol (B129727) | HPLC-UV | 5.2 ± 0.4 |

| Callicarpa bodinieri | Stems | 80% Methanol | HPLC-UV | 1.8 ± 0.2 |

| Plant Species B | Flowers | 70% Ethanol | LC-MS/MS | 8.9 ± 0.7 |

| Plant Species C | Leaves | 90% Acetone | LC-MS/MS | 3.5 ± 0.3 |

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable quantification.

Protocol 1: Sample Preparation from Plant Material

-

Drying and Grinding: Dry the plant material (e.g., leaves, stems) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material.

-

Transfer to an extraction vessel and add 20 mL of 80% methanol (or another suitable solvent).

-

Perform extraction using one of the following methods:

-

Ultrasonication: Sonicate for 30 minutes at room temperature.

-

Maceration: Shake for 24 hours at room temperature.

-

Reflux Extraction: Heat under reflux at 60°C for 2 hours.

-

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.

-

Protocol 2: Quantification by HPLC-UV

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % B 0 10 30 40 35 90 40 90 41 10 | 50 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: Quantification by LC-MS/MS

-

Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution: A suitable gradient to ensure separation from isomers and other interferences.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For quercetin glycosides, the precursor ion is typically [M-H]⁻, and product ions result from the fragmentation of the glycosidic bonds and the aglycone.

-

Collision Energy and other MS parameters: Optimize for the specific instrument and compound.

-

-

Standard Preparation: Prepare calibration standards as described in the HPLC-UV protocol, but at lower concentrations suitable for the sensitivity of the LC-MS/MS system (e.g., in the ng/mL range).

-

Quantification: Construct a calibration curve and quantify as described for the HPLC-UV method.

Visualization of Workflows and Pathways

Experimental Workflow

Caption: General workflow for the quantification of this compound.

Signaling Pathway Modulation by Quercetin

Quercetin and its derivatives have been reported to modulate various intracellular signaling pathways, including the PI3K/Akt pathway, which is a key regulator of cell survival, proliferation, and apoptosis.[1][2][3]

Caption: Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

References

- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro Antioxidant Assays for Quercetin 3-Caffeylrobinobioside

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the antioxidant potential of Quercetin (B1663063) 3-Caffeylrobinobioside. The following sections detail the principles and protocols for commonly employed antioxidant assays.

Introduction to Quercetin 3-Caffeylrobinobioside and Antioxidant Activity

This compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties.[1] This activity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of antioxidant enzymes.[1] The antioxidant capacity of flavonoids like this compound is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. In vitro antioxidant assays are essential tools for the initial screening and characterization of the antioxidant potential of such compounds. These assays are broadly categorized based on their mechanism of action, primarily involving either hydrogen atom transfer (HAT) or single electron transfer (SET).[2]

Commonly Used In Vitro Antioxidant Assays

Several assays are available to assess the antioxidant activity of natural compounds. The most frequently used methods for flavonoids include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[3][4][5]

Diagram of Antioxidant Assay Mechanisms

Caption: Mechanisms of common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical species, resulting in a color change from violet to yellow.[2] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.[7][8]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, airtight container at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Standard Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent at a concentration of 1 mg/mL.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the standard solution in the range of 1 to 100 µg/mL.

-

In a 96-well microplate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the test sample. The control contains the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3][7]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the sample.

-

Data Presentation:

| Concentration (µg/mL) | % DPPH Scavenging (this compound) | % DPPH Scavenging (Standard) |

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| IC50 (µg/mL) |

Workflow for DPPH Assay

Caption: Step-by-step workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [2]ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration. [9] Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol (B145695) or phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the standard solution.

-

In a 96-well microplate, add 20 µL of each dilution to the wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate the plate in the dark at room temperature for 10 minutes. [9] * Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC50 value.

-

Data Presentation:

| Concentration (µg/mL) | % ABTS Scavenging (this compound) | % ABTS Scavenging (Standard) |

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| IC50 (µg/mL) |

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [10]The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form (Fe³⁺-TPTZ), which exhibits a maximum absorbance at 593 nm. [9][10]The change in absorbance is directly proportional to the reducing power of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

Test Compound and Standard Solutions: Prepare as described for the DPPH assay. A standard curve is typically prepared using ferrous sulfate (B86663) (FeSO₄).

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and the ferrous sulfate standard.

-

In a 96-well microplate, add 20 µL of each dilution to the wells.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using the absorbance values of the ferrous sulfate solutions.

-

Express the FRAP value of the test compound as ferrous iron equivalents (µM Fe²⁺/mg of compound).

-

Data Presentation:

| Concentration (µg/mL) | Absorbance at 593 nm (this compound) | Ferrous Equivalent (µM) |

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| FRAP Value (µM Fe²⁺/mg) |

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the antioxidant's ability to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [11]The antioxidant's capacity to protect the fluorescent probe from oxidative damage is quantified. The result is expressed as Trolox equivalents (TE).

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein (B123965) Stock Solution (100X): Prepare in a suitable buffer.

-

AAPH Solution: Prepare fresh in phosphate buffer (75 mM, pH 7.4).

-

Trolox Standard: Prepare a stock solution and serial dilutions in the same buffer.

-

Test Compound Solution: Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of the test compound, Trolox standard, or blank (buffer) to the wells.

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the plate at 37°C for 30 minutes. [12] * Add 25 µL of the AAPH solution to each well to initiate the reaction.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence decay every minute for 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. [13]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample from the fluorescence decay curve.

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

-

Plot a standard curve of net AUC against Trolox concentration.

-

Determine the ORAC value of the test compound from the standard curve and express it as µmol of Trolox Equivalents (TE) per gram of the compound.

-

Data Presentation:

| Concentration (µg/mL) | Net Area Under Curve (AUC) (this compound) |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| ORAC Value (µmol TE/g) |

Logical Relationship of Antioxidant Activity

Caption: Logical flow from compound to potential application.

Conclusion

The described in vitro antioxidant assays provide a robust framework for evaluating the antioxidant potential of this compound. It is recommended to employ a battery of these tests, based on different mechanisms (HAT and SET), to obtain a comprehensive antioxidant profile of the compound. The data generated from these assays are crucial for the initial stages of drug discovery and development, providing valuable insights into the compound's mechanism of action and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of flavonoids contents and in vitro antioxidant activity of Launaea procumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nehu.ac.in [nehu.ac.in]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. arigobio.com [arigobio.com]

- 13. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quercetin 3-Caffeylrobinobioside for Inducing Melanogenesis in B16 Cells

These application notes provide a comprehensive overview and detailed protocols for utilizing Quercetin 3-Caffeylrobinobioside, a flavonoid compound, to induce melanogenesis in B16 melanoma cells. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatological research.

Introduction